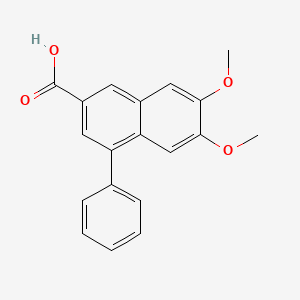

6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

6,7-dimethoxy-4-phenylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-22-17-10-13-8-14(19(20)21)9-15(12-6-4-3-5-7-12)16(13)11-18(17)23-2/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXPHANAXRNKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CC(=C2C=C1OC)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the naphthalene core, which undergoes a series of functional group transformations to introduce the methoxy and carboxylic acid groups at the desired positions. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the methoxy groups with other functional groups.

Scientific Research Applications

6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving cell signaling and molecular interactions.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core aromatic systems, substituent types, and functional groups. Below is a detailed comparison with key examples derived from available literature.

Chromene-Based Analogs

Example : 6,7-Dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide (CAS: 880793-61-3)

- Core Structure : Chromene (benzopyran) ring vs. naphthalene.

- Substituents :

- Methyl groups at 6,7-positions (vs. methoxy in the target compound).

- Trifluoromethylphenyl amide at position 2 (vs. carboxylic acid).

- Functional Impact :

- The chromene core introduces a ketone at position 4, enhancing electrophilicity.

- Trifluoromethyl groups increase lipophilicity and metabolic stability compared to methoxy groups.

- The carboxamide group reduces acidity compared to the carboxylic acid in the target compound.

Quinoline and Imidazobenzothiazole Derivatives

Example: 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS: 81911-96-8)

- Core Structure: Quinoline (benzopyridine) vs. naphthalene.

- Substituents :

- Methyl groups at 6,7-positions (vs. methoxy).

- Phenyl and carboxylic acid groups at positions 2 and 4, respectively.

- Functional Impact: The nitrogen in the quinoline core enables coordination with metal ions, unlike the purely hydrocarbon naphthalene system.

Bicyclic Thiazolidine Derivatives

Example: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

- Core Structure : Bicyclic thiazolidine vs. planar naphthalene.

- Functional Impact: The thiazolidine rings introduce conformational rigidity and chirality, critical for enzymatic interactions. Multiple carboxylic acid groups enhance water solubility but may reduce membrane permeability compared to the mono-acid target compound.

Key Research Findings

- Bioactivity Trends: Quinoline derivatives with carboxylic acid groups show broad-spectrum antimicrobial activity, suggesting that the target compound’s naphthalene core might be optimized for similar applications with improved pharmacokinetics .

- Synthetic Challenges : Introducing methoxy groups at 6,7-positions on naphthalene requires selective demethylation or Ullmann coupling, contrasting with the straightforward alkylation used for methyl groups in analogs .

Biological Activity

6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid (DMNCA) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of DMNCA typically involves multi-step organic reactions. A common method includes the use of naphthalene derivatives with methoxy and carboxylic acid functionalities. The synthetic routes often require careful control of reaction conditions to achieve high yields and purity.

Anticancer Properties

Recent studies have investigated the anticancer properties of DMNCA. In vitro assays demonstrated that DMNCA exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

These findings suggest that DMNCA could serve as a lead compound for the development of new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, DMNCA has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of DMNCA can be attributed to several mechanisms:

- Apoptosis Induction : DMNCA activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : The compound disrupts the cell cycle at the G1/S phase transition, leading to inhibited proliferation.

- Cytokine Modulation : It reduces the expression of TNF-α and IL-6 in inflammatory models, indicating its role in modulating immune responses.

Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the effects of DMNCA on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes consistent with apoptosis observed through microscopy.

Study 2: Anti-inflammatory Potential

Research in Journal of Ethnopharmacology assessed the anti-inflammatory properties of DMNCA in a rat model of arthritis. Results showed a marked reduction in paw swelling and histological evidence of decreased inflammation, supporting its use as an anti-inflammatory agent.

Q & A

Q. Optimization strategies :

- Adjust reaction time, temperature, and catalyst loading.

- Use orthogonal protecting groups for methoxy and phenyl substituents to prevent side reactions.

Basic: How is the structure of 6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid validated experimentally?

Answer:

Structural confirmation relies on spectroscopic and chromatographic methods :

- 1H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and carboxylic acid protons (if observable).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M−H]− ions).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ ~254 nm .

For crystalline derivatives, X-ray crystallography provides definitive confirmation of substituent positions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. null results) may arise from:

- Experimental variability : Differences in assay conditions (e.g., pH, solvent, cell lines).

- Structural analogs : Bioactivity in related compounds (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) may not translate directly due to methoxy group effects .

Q. Resolution strategies :

- Reproducibility studies : Replicate assays under standardized conditions.

- Structure-activity relationship (SAR) analysis : Compare analogs with systematic modifications (e.g., replacing methoxy with hydroxyl groups).

- Orthogonal assays : Validate results using in vitro enzyme inhibition and in vivo models .

Advanced: What experimental designs are recommended for studying this compound’s enzyme inhibition potential?

Answer:

Targeted enzyme inhibition studies require:

- Enzyme selection : Prioritize enzymes with known interactions with naphthalene-carboxylic acids (e.g., cyclooxygenase-2 or kinases in the HGF/c-Met pathway) .

- Assay design :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates.

- Competitive vs. non-competitive inhibition : Determine via Lineweaver-Burk plots.

- Control experiments : Include positive controls (e.g., known inhibitors) and assess off-target effects using proteome-wide profiling .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at −20°C to prevent oxidation.

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of fine particles.

- Stability : Monitor via periodic HPLC analysis; degradation products (e.g., demethylated analogs) may form under humid conditions .

Advanced: How can computational methods guide the optimization of this compound’s physicochemical properties?

Answer:

- Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).

- ADMET prediction : Tools like SwissADME estimate solubility, logP, and bioavailability. For example, methoxy groups may improve membrane permeability but reduce solubility .

- Quantum mechanical calculations : Optimize substituent positions (e.g., methoxy vs. ethoxy) to balance electronic effects and steric hindrance .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Offers high sensitivity and specificity for low-concentration detection in plasma or tissue homogenates.

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to remove interferents.

- Internal standards : Use deuterated analogs (e.g., d₃-methoxy derivatives) to correct for matrix effects .

Advanced: How can researchers address challenges in regioselective functionalization during synthesis?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., carboxylic acids) to control methoxy and phenyl substitution positions.

- Protecting group strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

- Catalytic systems : Transition-metal catalysts (Pd, Cu) for cross-coupling reactions to attach phenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.